3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound "3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are known for their potential pharmacological properties and are often used as building blocks for the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various approaches. For instance, a modified Bruylants approach was used to prepare a sterically congested piperazine derivative, highlighting the synthetic utility of the N-tert-butyl piperazine substructure . Another synthesis method reported the use of CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, to achieve a 52% yield of a tert-butyl piperazine-carboxylate compound . These methods demonstrate the diverse synthetic routes available for constructing piperazine derivatives, which could be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray diffraction, which provides detailed information on bond lengths, angles, and overall conformation . For example, the piperazine ring typically adopts a chair conformation, and the dihedral angles between various rings in the molecule can be determined . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, forming the backbone for more complex structures. For instance, the synthesis of tert-butyl piperazine-carboxylate compounds often involves condensation reactions, as well as the use of reductive radical decarboxylation to construct cyclopropane rings . These reactions are indicative of the chemical versatility of piperazine derivatives and their potential to be transformed into a wide range of pharmacologically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Techniques like density functional theory (DFT) calculations, hirshfeld surface analysis, and vibrational analysis are employed to predict and understand these properties . For example, the presence of tert-butyl groups can affect the steric and electronic environment of the molecule, which in turn influences its reactivity and physical properties. Understanding these properties is essential for the development of piperazine-based drugs, as they determine the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Analysis : Research has been conducted on the synthesis and characterization of derivatives of N-Boc piperazine, including ester and hydrazide derivatives. These compounds have been studied using spectroscopic methods and X-ray diffraction analysis, revealing insights into their molecular structures and interactions (Kulkarni et al., 2016).
Molecular Structure Studies : The molecular structure of related compounds, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been examined to understand their conformation and hydrogen bonding patterns (Kolter et al., 1996).
Crystallographic Analysis : Studies on the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate have highlighted the importance of sterically congested piperazine derivatives in synthetic chemistry (Gumireddy et al., 2021).
Biological Evaluation
Antibacterial and Antifungal Activity : Some derivatives of N-Boc piperazine have been evaluated for their antibacterial and antifungal activities. These studies provide insights into the potential therapeutic applications of these compounds (Kulkarni et al., 2016).
Antibacterial Properties of Analogues : Research on the antibacterial activity of various derivatives, including those related to 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester, has been conducted to assess their efficacy against different microorganisms (El-Abadelah et al., 1998).
Pharmaceutical Applications
Development of Antibacterial Agents : Studies have been undertaken to design and synthesize compounds as potential DNA gyrase inhibitors and antibacterial agents. This includes research on the structural requirements for antibacterial activity in quinolone derivatives (Chung & Kim, 1997).
Drug Synthesis and Metabolism : Research on the synthesis and metabolism of related compounds in biological systems has been conducted, offering insights into the development of new pharmaceuticals (Jiang et al., 2007).
Synthesis of Bioactive Compounds : The use of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate in the synthesis of biologically active compounds has been explored. This highlights the role of such derivatives in the creation of new medicinal agents (Liu Ya-hu, 2010).
properties
IUPAC Name |
tert-butyl 3-cyclopropylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGEBMPXPIGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700159 | |
Record name | tert-Butyl 3-cyclopropylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886779-85-7 | |
Record name | tert-Butyl 3-cyclopropylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-cyclopropylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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